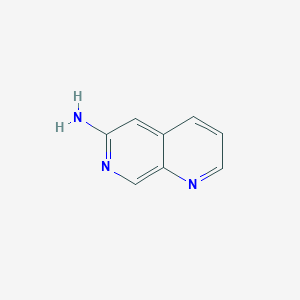

1,7-Naphthyridin-6-amine

Descripción general

Descripción

1,7-Naphthyridin-6-amine is a nitrogen-containing heterocyclic compound It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,7-Naphthyridin-6-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with suitable aldehydes or ketones in the presence of a catalyst can lead to the formation of this compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SₙAr)

The amino group at position 6 activates the naphthyridine ring for nucleophilic substitution. For example:

-

Chlorine substitution : Reacting 1-amino-3-chloro-2,7-naphthyridine derivatives with cyclic amines (e.g., pyrrolidine) triggers SₙAr at C-1, forming 1,3-diamino derivatives. Subsequent Smiles rearrangement occurs under thermal conditions, involving cleavage of the C-8/C(pyr) bond and nucleophilic attack on a cyano group .

| Substrate | Reagents/Conditions | Product | Key Observation |

|---|---|---|---|

| 1-Amino-3-chloro derivative | Pyrrolidine, DMF, 80°C, 4h | 1-Pyrrolidinyl-3-amino derivative | Rearrangement to 6,8-diamino-1-one via Smiles mechanism |

Palladium-Catalyzed Cross-Coupling Reactions

The amino group facilitates directed C–H functionalization and cross-coupling:

-

Suzuki–Miyaura coupling : Halogenated derivatives (e.g., 6-bromo-1,7-naphthyridin-8-amine) undergo coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

-

Buchwald–Hartwig amination : Substituted aryl halides react with the amino group to form biaryl amines under Pd(OAc)₂/Xantphos catalysis .

Cyclization Reactions

1,7-Naphthyridin-6-amine undergoes cyclization with electrophilic partners:

-

With aldehydes : Reacting with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions leads to benzimidazonaphthyridines instead of Schiff bases .

| Aldehyde | Conditions | Product | Notes |

|---|---|---|---|

| Benzaldehyde | H₂SO₄, CH₃COOH, reflux | Benzo[f]imidazo[1,2-a] naphthyridine | Cyclization favored over imine formation |

Amino Group Functionalization

The primary amine undergoes protection and derivatization:

-

Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF with Et₃N yields the Boc-protected derivative .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, THF, 25°C, 2h | N-Boc-1,7-naphthyridin-6-amine | 92% |

| Acetylation | AcCl, pyridine, CH₂Cl₂, 0°C→25°C | N-Acetyl-1,7-naphthyridin-6-amine | 85% |

Rearrangements and Electronic Effects

-

Smiles rearrangement : In 1,3-diamino derivatives, steric and electronic factors influence rearrangement rates. For example, isopropyl substituents slow rearrangement due to steric hindrance, while methyl groups allow faster reactions .

-

Electrostatic potential (ESP) analysis : ESP charges at C-1 and C-3 positions dictate nucleophilic attack sites, with higher positive charges favoring reactivity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Antibacterial Properties

1,7-Naphthyridin-6-amine derivatives have shown significant potential as antiviral agents. For example, studies have identified compounds within the naphthyridine family that demonstrate potent activity against human cytomegalovirus (HCMV) and other viral pathogens. These compounds were evaluated using plaque reduction assays and exhibited varying degrees of cytotoxicity, providing insights into their mechanisms of action against viral replication cycles .

Additionally, certain derivatives have been investigated for their antibacterial properties. Research has indicated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the naphthyridine core can enhance biological activity.

Table 1: Antiviral and Antibacterial Activity of Naphthyridine Derivatives

| Compound | Activity | Target Pathogen | Reference |

|---|---|---|---|

| This compound | Antiviral | HCMV | |

| 3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile | Antibacterial | MRSA |

Materials Science

Organic Electronics

The compound is utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Its photochemical properties allow it to function as an efficient light-emitting material, which is crucial for enhancing the performance of OLED devices. The ability to modify the naphthyridine structure further expands its applicability in creating new materials with tailored electronic properties.

Chemical Biology

Ligand Chemistry

In chemical biology, this compound serves as a ligand for metal complexes in biological studies. These metal complexes can play significant roles in catalysis and drug design, as they may interact with biological macromolecules to modulate their functions. The exploration of these interactions has implications for developing new therapeutic strategies targeting various diseases.

Case Studies

Case Study 1: Antiviral Activity Assessment

A notable study assessed the antiviral efficacy of a series of naphthyridine derivatives against HCMV. The researchers conducted time-course experiments to evaluate the compounds' effects on viral replication at different stages. Results indicated that specific structural modifications enhanced antiviral activity significantly, suggesting a clear structure-activity relationship (SAR) that could guide future drug development .

Case Study 2: Synthesis and Evaluation of Antibacterial Agents

Another investigation focused on synthesizing a new class of naphthyridine derivatives with potential antibacterial activity. The synthesized compounds were tested against various bacterial strains, revealing promising results against resistant strains like MRSA. This study highlights the importance of structural diversity in enhancing biological activity and informs future synthetic strategies for developing effective antibacterial agents.

Mecanismo De Acción

The mechanism of action of 1,7-naphthyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

1,6-Naphthyridine: Another isomer with similar biological activities but different structural properties.

1,8-Naphthyridine: Known for its diverse biological activities and photochemical properties.

1,5-Naphthyridine: Exhibits a variety of biological activities and is used in medicinal chemistry.

Uniqueness

1,7-Naphthyridin-6-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Actividad Biológica

1,7-Naphthyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

This compound (CAS Number: 5912-36-7) can be synthesized through various methods, including microwave-assisted techniques that yield high purity and efficiency. For instance, a study demonstrated an eco-friendly synthesis from 2-cyano-3-pyridylacetonitrile, resulting in significant yields compared to conventional methods .

Biological Activities

-

Anticancer Activity :

- Mechanism : Research indicates that this compound derivatives exhibit potent anticancer properties by inhibiting key signaling pathways such as WNT signaling. This inhibition leads to G0/G1 cell cycle arrest in various cancer cell lines .

- Case Study : A derivative known as bisleuconothine A was shown to have IC50 values of 2.74 μM against SW480 and 3.18 μM against HCT116 colon cancer cells, demonstrating significant antiproliferative effects .

-

Antimicrobial Activity :

- Compounds within the naphthyridine family have been reported to possess antibacterial properties against Gram-negative bacteria. The structural modifications at specific positions enhance their efficacy against a broader spectrum of pathogens .

- Example : The development of fluoroquinolone derivatives based on naphthyridine structures has led to improved pharmacokinetics and antibacterial activity .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

-

Visceral Leishmaniasis Treatment :

- A collaborative study aimed at developing new treatments for visceral leishmaniasis identified a series of naphthyridine compounds that demonstrated promising in vitro efficacy but faced challenges in vivo due to metabolic stability issues . This highlights the need for further optimization in drug design.

- Cancer Cell Line Studies :

Propiedades

IUPAC Name |

1,7-naphthyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSLEXZCMQGSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595019 | |

| Record name | 1,7-Naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5912-36-7 | |

| Record name | 1,7-Naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.